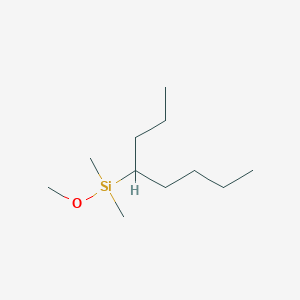
Methoxy(dimethyl)(octan-4-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(dimethyl)(octan-4-yl)silane is an organosilicon compound with the molecular formula C11H26OSi. It is a silane derivative that contains a methoxy group, two methyl groups, and an octan-4-yl group attached to a silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)(octan-4-yl)silane can be synthesized through the reaction of octan-4-ylmagnesium bromide with dimethylchlorosilane, followed by methanolysis. The reaction conditions typically involve:
Preparation of Octan-4-ylmagnesium Bromide: This is achieved by reacting 1-bromo-octane with magnesium in anhydrous ether.
Reaction with Dimethylchlorosilane: The octan-4-ylmagnesium bromide is then reacted with dimethylchlorosilane to form the intermediate product.
Methanolysis: The intermediate product is treated with methanol to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)(octan-4-yl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy group can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane linkages.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes.
Scientific Research Applications
Methoxy(dimethyl)(octan-4-yl)silane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify surfaces of materials to enhance properties such as hydrophobicity, adhesion, and corrosion resistance.
Polymer Chemistry: Acts as a coupling agent in the synthesis of polymer composites.
Biomedical Applications: Utilized in the development of biosensors and drug delivery systems.
Nanotechnology: Employed in the functionalization of nanoparticles for various applications.
Mechanism of Action
The mechanism of action of Methoxy(dimethyl)(octan-4-yl)silane involves the hydrolysis of the methoxy group to form silanols, which can then react with surface hydroxyl groups to form strong covalent bonds. This process enhances the adhesion and stability of the modified surfaces. The formation of siloxane linkages contributes to the durability and robustness of the coatings .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(octyl)silane
- Dimethoxy(dimethyl)silane
- Methoxy(trimethyl)silane
Uniqueness
Methoxy(dimethyl)(octan-4-yl)silane is unique due to the presence of both methoxy and octan-4-yl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and enhanced adhesion .
Properties
CAS No. |
61753-24-0 |
|---|---|
Molecular Formula |
C11H26OSi |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
methoxy-dimethyl-octan-4-ylsilane |
InChI |
InChI=1S/C11H26OSi/c1-6-8-10-11(9-7-2)13(4,5)12-3/h11H,6-10H2,1-5H3 |
InChI Key |
SFWJFAJZYIFPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















